2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a chemical compound with the molecular formula C8H14O4 . The carboxyl group in this compound occupies an equatorial position on the 1,3-dioxane ring .
Molecular Structure Analysis
In the crystal structure of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3, O-H⋯O hydrogen bonds form chains of molecules, which are linked into a three-dimensional network by C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 are as follows :Scientific Research Applications
Renewable Gasoline and Fuel Additives
Research on the derivative compounds of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid shows potential applications in renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a renewable alcohol derived from biomass sugars, was selectively dehydrated to produce a mixture of dioxolanes similar in structure to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid derivatives. This mixture demonstrated properties comparable to high-octane gasoline and could serve as a sustainable gasoline blending component or diesel oxygenate. The dioxolane mixture's low solubility in water suggests it could also be an industrial solvent alternative to common gasoline oxygenates like methyl tert-butyl ether (Harvey, Merriman, & Quintana, 2016).
Coordination Polymers and Fluorescence Sensing
Further research explores the structural diversity of coordination polymers constructed from carboxylate linkers and pyridyl co-linkers, highlighting the potential of such compounds in fluorescence sensing of nitroaromatics. Coordination polymers derived from flexible carboxylate linkers show promise as luminescent sensors for selective sensing of nitroaromatic compounds, which are of great interest for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).
Degradable Thermosets from Renewable Bioresources
Another study uses a carboxylic acid functional trimer derived from isosorbide and maleic anhydride for cross-linking with epoxidized sucrose soyate, producing bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing critical needs for sustainable raw materials, recycling, and dual-performance materials in various industrial applications (Ma, Webster, & Jabeen, 2016).
Amphiphilic Siloxanes for Material Behavior Exploration
The synthesis and characterization of linear and cyclic siloxanes functionalized with carboxyl groups through thiol-ene addition are explored for their amphiphilic character and potential as solvent-free liquid electrolytes. These compounds show interesting properties, such as self-assembling capabilities and significant increases in both dielectric permittivity and conductivity, which could be beneficial for applications in electronic materials and devices (Turcan-Trofin et al., 2019).
properties
IUPAC Name |
2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.